3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-19(22,14-7-8-16-17(11-14)26-13-25-16)12-20-18(21)9-10-27(23,24)15-5-3-2-4-6-15/h2-8,11,22H,9-10,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHFQWLMIWUVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole derivatives, hydroxypropyl intermediates, and phenylsulfonyl chlorides. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures (e.g., 50-80°C).
Purification: Techniques like recrystallization, column chromatography, or distillation are used to purify the final product.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory procedures, utilizing larger reactors and more efficient purification systems. Continuous flow reactors and automated synthesis systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Sulfides, thiols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Material Science: Component in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the hydroxypropyl and phenylsulfonyl groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Benzamide core with a 2-hydroxy-1,1-dimethylethylamine substituent.
- Key Features :
- Lacks the sulfonyl group but includes a benzamide directing group suitable for metal-catalyzed C–H functionalization.
- The hydroxydimethylethyl group is less sterically hindered than the hydroxypropyl-benzodioxole moiety in the target compound.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or acid with 2-amino-2-methyl-1-propanol, contrasting with the sulfonylation and amide coupling likely required for the target compound.
- Characterization : Confirmed via 1H/13C NMR, IR, GC-MS, and X-ray crystallography .
N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine ()
- Structure : Benzodioxole-linked hydroxylamine with a propylidene chain.
- Key Features :
- Shares the benzodioxole aromatic system but replaces the sulfonamide with a hydroxylamine group.
- Exists as two isomers, highlighting stereochemical considerations relevant to compounds with chiral centers (e.g., the target’s hydroxypropyl group).
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one ()
- Structure: Benzodioxole attached to a methylamino-butanone chain.
- Key Features: Contains a ketone and methylamino group instead of the sulfonamide and hydroxypropyl motifs. The electron-withdrawing ketone may reduce nucleophilicity compared to the target’s amide group.
- Relevance : Structural similarities in the benzodioxole system underscore its prevalence in bioactive molecules.
Comparative Data Table
Key Research Findings
- Stereochemical Complexity : The hydroxypropyl group introduces chirality, necessitating enantioselective synthesis and analysis, as seen in the isomerism of ’s compound .
- Characterization Methods : X-ray crystallography (via SHELX software) is critical for resolving complex structures, particularly for confirming hydrogen-bonding networks and stereochemistry .
Biological Activity
3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Molecular Structure
- Molecular Formula : C23H20N2O5S
- Molecular Weight : 436.5 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a benzenesulfonyl group, a benzodioxole moiety, and a propanamide backbone, which contribute to its unique chemical behavior and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group can form strong interactions with active sites of proteins, while the benzodioxole moiety can engage in π-π stacking interactions. These interactions may lead to modulation of enzyme activities or receptor functions.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, indicating potential applications in treating inflammatory diseases.
- Anticancer Properties : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth at specific concentrations.
- Anti-inflammatory Studies : In vitro assays demonstrated reduced levels of pro-inflammatory cytokines when treated with the compound in lipopolysaccharide-stimulated macrophages.
- Cytotoxicity Assays : Research on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis, leading to cell death at micromolar concentrations.
Data Table of Biological Activities
| Biological Activity | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | Study A |
| Antimicrobial | Escherichia coli | Growth inhibition | Study A |
| Anti-inflammatory | Macrophages | Reduced cytokine levels | Study B |
| Cytotoxicity | HeLa | Induced apoptosis | Study C |
| Cytotoxicity | MCF-7 | Induced apoptosis | Study C |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Moiety : This can be achieved through condensation reactions involving appropriate precursors.
- Sulfonylation Reaction : The introduction of the benzenesulfonyl group is generally performed using benzenesulfonyl chloride under basic conditions.
- Amide Formation : The final step involves coupling the benzodioxole derivative with the sulfonamide to form the desired amide.
Reaction Conditions
Common reagents and conditions include:
- Base : Pyridine or triethylamine for sulfonylation.
- Solvent : Common organic solvents like dichloromethane or DMF.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and optimization strategies for synthesizing 3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide?
- Methodology : Synthesis typically involves sequential sulfonation, coupling reactions (e.g., amide bond formation), and purification via solid-phase extraction (SPE) or column chromatography. Key parameters include:
- Temperature control : Maintaining 0–5°C during sulfonation to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) for coupling steps to enhance nucleophilicity.
- Reaction monitoring : Thin-layer chromatography (TLC) and NMR to track intermediates .
- Yield optimization : Adjust stoichiometry of benzenesulfonyl chloride and the hydroxypropyl intermediate (1:1.2 molar ratio) to minimize unreacted starting material .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Primary methods :
- 1H/13C NMR : To verify substituent positions (e.g., benzodioxol-5-yl proton signals at δ 6.7–7.1 ppm) and amide bond formation.
- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (calculated [M+H]+ = 430.12 g/mol).
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for sulfonamide derivatives?
- Data reconciliation strategies :
- Assay standardization : Use consistent cell lines (e.g., A549 for anticancer studies) and enzyme sources (e.g., recombinant kinases for inhibition assays).
- Dose-response validation : Compare IC50 values across multiple replicates and adjust for solvent interference (e.g., DMSO ≤0.1% v/v).
- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., 3-(4-chlorobenzenesulfonyl) derivatives) to identify trends in activity .
Q. What computational and experimental approaches are suitable for studying structure-activity relationships (SAR)?
- In silico methods :
- Molecular docking : Predict binding affinities to targets like PI3K/Akt using AutoDock Vina.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Experimental validation :
- Analog synthesis : Modify the benzodioxole moiety (e.g., replace with benzofuran) and assess changes in cytotoxicity .
Q. How can reaction mechanisms for key transformations (e.g., sulfonation) be elucidated?
- Mechanistic probes :
- Isotopic labeling : Use deuterated solvents (D2O) to track proton transfer steps.
- Kinetic studies : Monitor reaction rates under varying pH (4–9) to identify rate-limiting steps .
- Spectroscopic evidence : FT-IR to detect S=O stretching (1150–1200 cm⁻¹) post-sulfonation .
Contradiction Analysis
-
Purity vs. Bioactivity Discrepancies :
- Issue : One study reports IC50 = 10 μM (A549 cells), while another shows no activity at 50 μM.
- Resolution : Verify purity via HPLC and replicate assays using identical cell passage numbers .
-
Synthetic Yield Variability :
- Issue : Yields range from 40% to 75% across labs.
- Resolution : Standardize anhydrous conditions (e.g., molecular sieves) and exclude BenchChem-sourced reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
